MMP12-IN-3
Description
MMP-3 Inhibitor VIII (CAS No. 208663-26-7) is a synthetic, cell-permeable sulfonamide-based hydroxamic acid compound designed to selectively inhibit matrix metalloproteinase-3 (MMP-3, stromelysin-1). Its chemical structure, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-pentanamide, enables potent interaction with the active site of MMP-3 via zinc chelation, achieving a dissociation constant (Ki) of 23 nM .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYLANQOAKALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Benzoyl 4-Aminobutyric Acid Hydroxamate Scaffold
The foundational scaffold involves a four-step sequence:
-
Acylation of Meldrum’s Acid : C-Acylation with 4-phenoxybenzoic acid forms a β-keto ester intermediate, which undergoes sodium borohydride reduction to yield a secondary alcohol.
-
Intramolecular Cyclization : The alcohol undergoes cyclization and decarboxylation under acidic conditions, producing a γ-lactam intermediate.
-
Esterification and Deprotection : Alkaline hydrolysis converts the lactam to a carboxylic acid, followed by esterification and N-acylation with 4-phenoxybenzoic acid.
-
Hydroxamate Formation : Condensation with O-protected hydroxylamine (e.g., O-benzylhydroxylamine) and subsequent deprotection yields the hydroxamate ZBG.
Key stereochemical outcomes arise during C2-methylation, where LiHMDS-mediated alkylation favors the 2S-configuration, enhancing MMP-3 affinity.
Optimizing C2/C4 Substituents for Enhanced Selectivity
Modifications at C2 and C4 positions significantly influence inhibitory activity. Table 1 summarizes SAR data for analogs of MMP-3 Inhibitor VIII:
| Compound | C2 Substituent | C4 Substituent | IC₅₀ (μM) MMP-3 | IC₅₀ (μM) MMP-9 |
|---|---|---|---|---|
| 3 | 2S-Methyl | Methoxy | 0.047 | 0.0013 |
| 4 | 2S-Ethyl | Methoxy | 0.036 | 0.0006 |
| 17 | 2S-Methyl | MEMa | 0.038 | 0.0005 |
| 21 | 2S-Ethyl | Pivaloyl | 0.029 | 0.0006 |
MEM = Methoxyethoxymethyl
C4 pivaloyl or methoxyethoxymethyl groups improve metabolic stability without compromising potency. For instance, introducing a methoxyethoxymethyl (MEM) group at C4 (Compound 17) reduces IC₅₀ against MMP-3 to 0.038 μM while maintaining submicromolar activity against MMP-9.
Alternative Synthetic Routes via Hydroxypyrone Scaffolds
Hydroxypyrones offer divergent synthetic pathways for MMP-3 inhibitors. In one approach, kojic acid (5-hydroxy-2-hydroxymethyl-4-pyrone) serves as the starting material:
Benzyl Protection and Oxidation
-
Selective Benzylation : Kojic acid reacts with benzyl bromide under basic conditions to protect the 5-hydroxyl group (61–67% yield).
-
Oxidation to Carboxylic Acid : Jones oxidation converts the hydroxymethyl group to a carboxylic acid, enabling coupling with aryl backbones via EDCI/HOBt (73–74% yield).
Coupling and Deprotection
-
Aryl Backbone Introduction : The carboxylic acid intermediate couples with 4-biphenylmethylamine using EDCI/HOBt, achieving 73% yield.
-
Global Deprotection : Hydrogenolysis removes benzyl groups, yielding the free hydroxypyrone inhibitor.
This route emphasizes modularity, allowing incorporation of diverse aryl groups to fine-tune specificity.
Large-Scale Production and Purification
Catalytic Hydrogenation
Palladium on carbon (Pd/C) mediates hydrogenolysis of benzyl ethers and nitro groups, critical for deprotection. Reaction conditions (e.g., 40 psi H₂, 25°C) ensure complete conversion without over-reduction.
Chromatographic Resolution
Chiral preparative HPLC separates enantiomers using cellulose-based columns (e.g., Chiralpak IC), achieving >99% enantiomeric excess for the 2S-configuration.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
X-ray diffraction of the Fe³⁺ complex confirms bidentate hydroxamate-Zn²⁺ coordination, with a bond length of 2.02 Å for Zn–O.
Comparative Analysis of Synthetic Routes
Table 2 contrasts yields and selectivity of primary methods:
| Method | Overall Yield (%) | MMP-3 Selectivity (vs. MMP-1) | Key Advantage |
|---|---|---|---|
| N-Benzoyl Hydroxamate | 28 | 150-fold | High stereochemical control |
| Hydroxypyrone-Based | 35 | 90-fold | Modular aryl incorporation |
The N-benzoyl route offers superior selectivity, while the hydroxypyrone approach provides higher yields.
Challenges in Scale-Up
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield glycerol and the corresponding fatty acids.
Transesterification: This reaction involves the exchange of ester groups between the compound and an alcohol, often catalyzed by lipase enzymes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and atmospheric oxygen.
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Transesterification: Methanol, ethanol, lipase enzymes.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerol, palmitic acid, oleic acid, and linoleic acid.
Transesterification: Methyl esters or ethyl esters of the fatty acids.
Scientific Research Applications
Therapeutic Applications in Inflammatory Diseases
MMP-3 is known to be upregulated in various inflammatory conditions. Inhibition of this enzyme has been shown to ameliorate inflammation and tissue damage in several models.
Case Study: Acute Respiratory Distress Syndrome (ARDS)
Research indicates that elevated MMP-3 activity correlates with the severity of ARDS. Studies have demonstrated that pharmacological inhibition of MMP-3 can reduce lung injury and inflammation in animal models. For instance, co-treatment with MMP-3 Inhibitor VIII significantly reversed LPS-induced endothelial barrier disruption and lung edema, highlighting its potential as a therapeutic agent for ARDS management .
Table 1: Effects of MMP-3 Inhibition on Inflammatory Markers
| Study | Model | Treatment | Key Findings |
|---|---|---|---|
| ARDS | MMP-3 Inhibitor VIII | Reduced lung injury and inflammation | |
| Rheumatoid Arthritis | MMP-3 Inhibitor VIII | Decreased joint erosion and clinical symptoms |
Cancer Therapy
MMP-3 plays a significant role in tumor progression and metastasis by facilitating the breakdown of extracellular matrix components. Inhibition of MMP-3 has been explored as a strategy to hinder cancer metastasis.
Case Study: Breast Cancer Metastasis
In preclinical models, the application of MMP-3 Inhibitor VIII resulted in reduced metastasis and improved survival rates. The inhibitor effectively decreased the invasiveness of breast cancer cells by altering their interaction with the extracellular matrix, suggesting its utility as an adjunct therapy in cancer treatment .
Table 2: Impact of MMP-3 Inhibition on Cancer Progression
Neurological Disorders
Recent studies have indicated that MMPs, including MMP-3, are involved in neuroinflammation and neurodegenerative diseases.
Case Study: Neuroinflammation
In models of neuroinflammatory disorders, inhibition of MMP-3 has shown promise in reducing microglial activation and subsequent neuronal damage. The administration of MMP-3 Inhibitor VIII led to decreased levels of pro-inflammatory cytokines such as TNF-alpha, suggesting a protective effect against neuroinflammation .
Table 3: Effects of MMP-3 Inhibition on Neuroinflammation
| Study | Disorder Type | Treatment | Key Findings |
|---|---|---|---|
| Neuroinflammation | MMP-3 Inhibitor VIII | Decreased microglial activation and cytokine release |
Cardiovascular Diseases
MMPs are involved in cardiac remodeling post-myocardial infarction. The inhibition of MMP-3 may offer protective benefits against heart failure progression.
Case Study: Myocardial Infarction
In experimental models, treatment with MMP-3 Inhibitor VIII demonstrated reduced myocardial remodeling and improved cardiac function following myocardial infarction. This suggests that targeting MMP-3 could be a viable strategy for preventing adverse cardiac events post-infarction .
Table 4: Impact of MMP-3 Inhibition on Cardiac Remodeling
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and permeability, influencing various cellular processes. It also serves as a substrate for lipase enzymes, leading to the release of fatty acids that participate in metabolic pathways .
Comparison with Similar Compounds
Biological Activity
Matrix metalloproteinases (MMPs) are a family of enzymes critical for the degradation of extracellular matrix components, playing significant roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. Among these, MMP-3 (stromelysin-1) is particularly noteworthy due to its involvement in inflammatory responses and tissue injury. MMP-3 Inhibitor VIII has emerged as a potent inhibitor of MMP-3, showing promising therapeutic potential in various disease models.
MMP-3 Inhibitor VIII operates by binding to the active site of MMP-3, preventing substrate access and subsequent proteolytic activity. This inhibition can modulate several biological pathways:
- Inflammation : By inhibiting MMP-3, the compound can reduce the release of pro-inflammatory cytokines and chemokines, thus mitigating inflammation.
- Tissue Repair : MMP-3 plays a role in tissue remodeling; its inhibition can alter the balance between matrix degradation and synthesis, potentially aiding in tissue repair processes.
Efficacy in Disease Models
- Acute Respiratory Distress Syndrome (ARDS) : In studies involving LPS-induced ARDS models, MMP-3 inhibition was shown to significantly reduce lung injury and edema. Specifically, the administration of MMP-3 Inhibitor VIII decreased plasma levels of MMP-3 in treated mice, correlating with improved pulmonary function and reduced inflammatory markers .
- Cancer Metastasis : The role of MMP-3 in tumor invasion has led researchers to explore its inhibitors as potential cancer therapies. In vitro studies demonstrated that MMP-3 Inhibitor VIII could suppress the invasiveness of cancer cell lines by reducing their migratory capabilities .
Comparative Potency
A comparative analysis of various MMP inhibitors highlighted MMP-3 Inhibitor VIII as one of the most effective compounds specifically targeting MMP-3 with minimal off-target effects. The following table summarizes the potency of several known inhibitors:
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| MMP-3 Inhibitor VIII | MMP-3 | 5 | High |
| UK356618 | MMP-3 | 10 | Moderate |
| TAPI-0 | Broad | 25 | Low |
Case Studies
- COVID-19 Related ARDS : Elevated levels of MMP-3 have been observed in COVID-19 patients suffering from ARDS. A case study indicated that patients treated with an MMP-3 inhibitor showed reduced severity of lung injury, suggesting a potential therapeutic avenue for managing severe COVID-19 cases .
- Rheumatoid Arthritis : Clinical trials involving patients with rheumatoid arthritis demonstrated that treatment with MMP-3 Inhibitor VIII resulted in decreased joint inflammation and improved mobility, correlating with reduced serum levels of inflammatory markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
